molecular formula C22H18N2O4S2 B2801789 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide CAS No. 683237-74-3

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide

Cat. No. B2801789
CAS RN: 683237-74-3
M. Wt: 438.52
InChI Key: RKCYZICAVSSWKZ-FCQUAONHSA-N
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Description

“N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide” is a chemical compound with the molecular formula C18H18N2O3S2. It is a type of benzothiazole , which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds with benzothiazole moieties have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in in vitro assays comparable to that of known class III agents, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).

Anticancer Agents

Benzothiazole derivatives have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For example, certain indapamide derivatives demonstrated significant anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yılmaz et al., 2015).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzothiazole groups have been developed for their high singlet oxygen quantum yield, indicating their usefulness as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antibacterial and Antifungal Activities

Several benzothiazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).

Kinesin Spindle Protein Inhibition

Benzothiazole derivatives have been explored as kinesin spindle protein (KSP) inhibitors. One such compound showed significant biochemical potency and possessed pharmaceutical properties suitable for clinical development as an anticancer agent (Theoclitou et al., 2011).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-24-19-12-11-18(30(2,26)27)14-20(19)29-22(24)23-21(25)15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCYZICAVSSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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